molecular formula C11H20N2S B13258038 Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine

Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine

Cat. No.: B13258038
M. Wt: 212.36 g/mol
InChI Key: WOZWWSVBJKRISN-UHFFFAOYSA-N
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Description

Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine is an organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Compounds containing thiazole rings are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agrochemicals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms under controlled conditions .

Industrial Production Methods

Industrial production methods for Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An anticancer drug.

Uniqueness

Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine is unique due to its specific structure, which combines a thiazole ring with hexyl and ethylamine groups. This unique structure may confer distinct biological activities and chemical properties compared to other thiazole derivatives .

Properties

Molecular Formula

C11H20N2S

Molecular Weight

212.36 g/mol

IUPAC Name

N-[1-(1,3-thiazol-2-yl)ethyl]hexan-1-amine

InChI

InChI=1S/C11H20N2S/c1-3-4-5-6-7-12-10(2)11-13-8-9-14-11/h8-10,12H,3-7H2,1-2H3

InChI Key

WOZWWSVBJKRISN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(C)C1=NC=CS1

Origin of Product

United States

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